

Spectroscopic Characterization of 4-(Iodomethyl)-2-phenylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 4-(Iodomethyl)-2-phenylthiazole

Cat. No.: B8725249

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols relevant to the characterization of **4-(lodomethyl)-2-phenylthiazole**. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or synthesizing similar thiazole-based compounds.

Spectroscopic Data

While specific experimental data for **4-(lodomethyl)-2-phenylthiazole** is not readily available in the public domain, the following tables summarize expected spectroscopic characteristics based on data from closely related and analogous compounds. These values serve as a reference for the characterization of the target molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data



Proton	Expected Chemical Shift (δ, ppm)	Multiplicity	Notes
-CH₂I	4.5 - 4.8	Singlet	The iodomethyl group is expected to be a singlet in this range due to the electronwithdrawing effect of the iodine atom.
Thiazole-H	7.2 - 7.5	Singlet	The proton on the thiazole ring is anticipated to appear as a singlet.
Phenyl-H (ortho)	7.9 - 8.1	Multiplet	Protons ortho to the thiazole ring on the phenyl group.
Phenyl-H (meta, para)	7.4 - 7.6	Multiplet	Protons meta and para to the thiazole ring on the phenyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data



Carbon	Expected Chemical Shift (δ , ppm)	Notes
-CH₂I	5 - 10	The carbon of the iodomethyl group is expected at a low chemical shift.
Thiazole-C5	115 - 120	The unsubstituted carbon on the thiazole ring.
Phenyl-C (para)	128 - 130	The para carbon of the phenyl ring.
Phenyl-C (ortho)	126 - 128	The ortho carbons of the phenyl ring.
Phenyl-C (meta)	129 - 131	The meta carbons of the phenyl ring.
Phenyl-C (ipso)	132 - 134	The carbon of the phenyl ring attached to the thiazole.
Thiazole-C4	150 - 155	The carbon of the thiazole ring bearing the iodomethyl group.
Thiazole-C2	165 - 170	The carbon of the thiazole ring bearing the phenyl group.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
C-H (Aromatic)	3100 - 3000	Medium
C=N (Thiazole)	1620 - 1580	Medium
C=C (Aromatic/Thiazole)	1500 - 1400	Medium to Strong
C-I	600 - 500	Medium

Experimental Protocols



The synthesis of **4-(lodomethyl)-2-phenylthiazole** can be achieved through a multi-step process. The following is a generalized protocol based on common synthetic methods for similar thiazole derivatives.

Synthesis of 4-(Hydroxymethyl)-2-phenylthiazole

- Reaction Setup: To a solution of thiobenzamide (1 equivalent) in a suitable solvent such as ethanol, add 1,3-dihydroxyacetone (1.2 equivalents).
- Reaction Conditions: The mixture is heated to reflux and stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The
 residue is then purified by column chromatography on silica gel to yield 4-(hydroxymethyl)-2phenylthiazole.

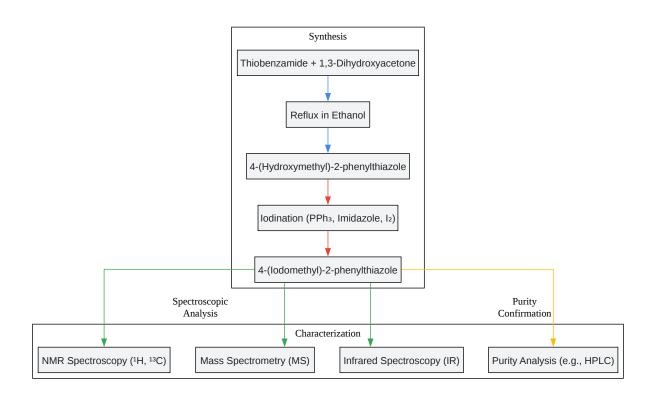
Iodination of 4-(Hydroxymethyl)-2-phenylthiazole

- Reaction Setup: The previously synthesized 4-(hydroxymethyl)-2-phenylthiazole (1 equivalent) is dissolved in a suitable aprotic solvent like dichloromethane or acetonitrile.
- Reagent Addition: Triphenylphosphine (1.2 equivalents), imidazole (1.2 equivalents), and iodine (1.2 equivalents) are added sequentially to the solution at 0 °C.
- Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC.
- Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 4-(lodomethyl)-2-phenylthiazole.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **4-(lodomethyl)-2-phenylthiazole**.





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